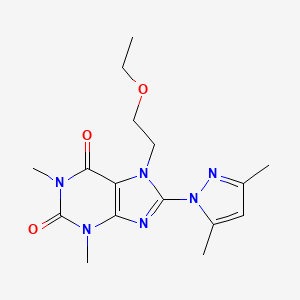

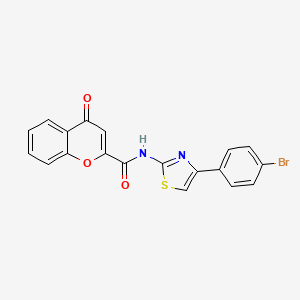

![molecular formula C24H32N4OS B2665633 N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-33-2](/img/structure/B2665633.png)

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties .

Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms. The exact structure of a specific 1,2,4-triazole compound would depend on the substituents attached to the ring .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They are aromatic, due to the presence of a 6π electron system in the ring. The exact physical and chemical properties of a specific 1,2,4-triazole compound would depend on the substituents present on the ring .Scientific Research Applications

Catalytic Synthesis and Material Enhancement

Catalytic Synthesis of N-Aryladamantane-1-carboxamides : This research involves the synthesis of N-aryl(benzyl)adamantane-1-carboxamides, which are produced by reacting adamantane-1-carboxylic acid with aromatic amines. The process highlights the compound's utility in synthesizing materials with potential applications in medicinal chemistry and material science (Shishkin et al., 2020).

Polymeric Materials Development

Synthesis and Characterization of Adamantane-type Cardo Polyamides : This study outlines the creation of new polyamides using an adamantane-type cardo dicarboxylic acid. These polyamides exhibit high molecular weight, solubility in various solvents, and significant mechanical strength, highlighting the compound's utility in developing advanced polymeric materials (Liaw et al., 1999).

Antimicrobial and Anti-inflammatory Applications

Synthesis, Antimicrobial, and Anti-inflammatory Activity of Adamantane Derivatives : This research demonstrates the potential of adamantane derivatives in producing compounds with potent antibacterial activity and good dose-dependent anti-inflammatory effects, showcasing the compound's relevance in developing new therapeutic agents (Al-Abdullah et al., 2014).

Advanced Material Applications

Nanoscale Adamantane Derivatives for AFM Applications : The study presents the synthesis of novel nanoscale adamantane derivatives designed for atomic force microscopy (AFM) applications, emphasizing the compound's potential in nanotechnology and surface science (Li et al., 2003).

Broad-Spectrum Antibacterial Candidates

Synthesis and Structure Insights of Novel Broad-Spectrum Antibacterial Candidates : This research discusses the synthesis of adamantane-1-carbohydrazide derivatives that exhibit potent antibacterial activity, indicating the compound's application in addressing bacterial resistance (Al-Wahaibi et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4OS/c1-2-3-9-30-23-27-26-21(28(23)20-7-5-4-6-8-20)16-25-22(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-8,17-19H,2-3,9-16H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQRSOCMCUXQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

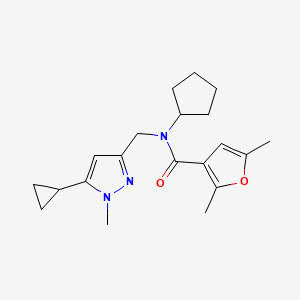

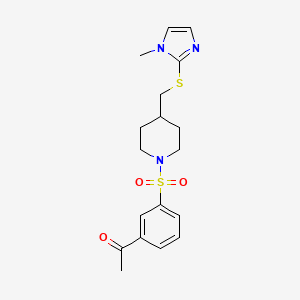

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)

![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)

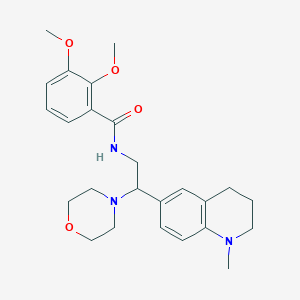

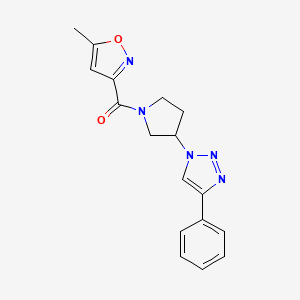

![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)

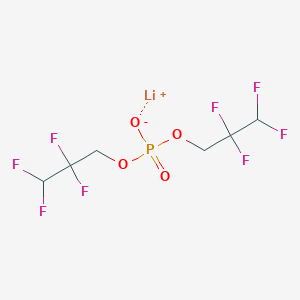

![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)

![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)

![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)